molecular formula C7H5ClN2O B1625611 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 74420-03-4

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No. B1625611
CAS RN: 74420-03-4
M. Wt: 168.58 g/mol
InChI Key: VBXMKTQJEXBEMH-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, commonly known as 4CPO, is a heterocyclic compound containing a nitrogen atom and a chlorine atom. It has been studied extensively for its potential applications in pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

Efficient Synthesis and Molecular Derivatives

  • Synthetic Methods : The compound is used as a building block in the synthesis of various molecular derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine allow the creation of 4-substituted 7-azaindole derivatives via nucleophilic displacement, highlighting its versatility in synthetic chemistry (Figueroa‐Pérez et al., 2006).

Electronic and Structural Properties

  • Electronic Structure Analysis : The electronic structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine has been studied, demonstrating its high kinetic stability indicated by a large HOMO-LUMO energy gap. This kind of analysis is crucial for understanding the compound's potential in electronic applications (Hazra et al., 2012).

Material Science Applications

  • Semiconducting Materials : It's used in the development of nitrogen-embedded small molecules for semiconducting materials, showing the influence of chlorine atoms on their electrochemical, self-assembly, and carrier transport properties. Such research is vital for the advancement of materials science, particularly in electronic device fabrication (Zhou et al., 2019).

Chemical Synthesis and Reactivity

  • Synthesis of Complex Molecules : The compound is integral in the synthesis of complex molecular structures, such as 7-oxo-7H-pyrrolo[3,2-d]pyrimidine 5-oxides, demonstrating its utility in crafting novel molecular architectures for potential pharmaceutical or industrial applications (Susvilo et al., 2003).

properties

IUPAC Name

4-chloro-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXMKTQJEXBEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505536
Record name 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

CAS RN

74420-03-4
Record name 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
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4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 6
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Citations

For This Compound
1
Citations
C Thibault, A L'Heureux, RS Bhide, R Ruel - Organic Letters, 2003 - ACS Publications
Two routes describing the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4a) from 1H-pyrrolo[2,3-b]pyridine N-oxide (1) are presented. Regioselective fluorination was achieved …
Number of citations: 63 pubs.acs.org

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